Boc-aib-osu
CAS No.: 104055-39-2
Cat. No.: VC0558648
Molecular Formula: C13H20N2O6
Molecular Weight: 300.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104055-39-2 |
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Molecular Formula | C13H20N2O6 |
Molecular Weight | 300.31 |
IUPAC Name | sulfo 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Standard InChI | InChI=1S/C9H17NO7S/c1-8(2,3)16-7(12)10-9(4,5)6(11)17-18(13,14)15/h1-5H3,(H,10,12)(H,13,14,15) |
SMILES | CC(C)(C)OC(=O)NC(C)(C)C(=O)OS(=O)(=O)O |
Introduction
Chemical Identity and Basic Properties
Boc-aib-osu, identified by CAS number 104055-39-2, is a derivative of α-aminoisobutyric acid (Aib) that incorporates two key functional components: a tert-butyloxycarbonyl (Boc) protecting group and an N-hydroxysuccinimide (OSu) activated ester. This compound serves primarily as a building block in peptide synthesis, where its specialized structure offers distinct advantages over standard amino acid derivatives.
The full chemical name—Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester—reveals its composition: the Boc group protects the amino function during synthesis processes, while the N-hydroxysuccinimide ester activates the carboxyl group for efficient peptide bond formation. The core α-aminoisobutyric acid component is particularly valuable due to its conformational properties that influence secondary structure formation in the resulting peptides.
Structural Characteristics
Boc-aib-osu consists of three key structural elements working in concert:
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The Boc (tert-butyloxycarbonyl) protecting group: A bulky, acid-labile group that protects the amino function during peptide synthesis
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The Aib (α-aminoisobutyric acid) core: A non-proteinogenic α,α-disubstituted amino acid with conformational constraints
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The OSu (N-hydroxysuccinimide) ester: An activated carboxyl group that enhances reactivity in coupling reactions
This structural arrangement creates a reactive yet stable compound that facilitates the incorporation of Aib residues into peptide chains under controlled conditions.
Synthesis Methodologies
Laboratory Preparation
The synthesis of Boc-aib-osu typically follows established protocols for creating activated esters of protected amino acids. The general synthetic route involves:
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Protection of the amino group of α-aminoisobutyric acid using Boc anhydride or related reagents
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Activation of the carboxyl group through reaction with N-hydroxysuccinimide in the presence of coupling agents
The most common laboratory preparation utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between Boc-protected Aib and N-hydroxysuccinimide. This reaction proceeds under mild conditions, typically at room temperature in dichloromethane or dimethylformamide, resulting in high yields of the desired product.
Purification and Characterization
After synthesis, Boc-aib-osu requires purification to ensure high purity for subsequent applications. Standard purification techniques include:
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Recrystallization from appropriate solvent systems
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Column chromatography, particularly for large-scale preparations
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Analysis via thin-layer chromatography, HPLC, and mass spectrometry
The pure compound is typically characterized by melting point determination, NMR spectroscopy, and elemental analysis. Based on data from similar protected amino acids, Boc-aib-osu would be expected to exhibit a defined melting point range and characteristic spectral features .
Reaction Chemistry
Coupling Mechanisms
Boc-aib-osu participates in peptide bond formation through nucleophilic acyl substitution reactions. The activated OSu ester readily reacts with amino groups of other amino acids or peptides to form amide bonds with the elimination of N-hydroxysuccinimide . This reaction typically follows this mechanism:
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Nucleophilic attack by the amino group on the carbonyl carbon of the OSu ester
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Formation of a tetrahedral intermediate
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Elimination of N-hydroxysuccinimide
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Formation of the amide bond
The efficiency of this coupling reaction is particularly valuable when incorporating the sterically hindered Aib residue into peptide sequences, which can otherwise be challenging with conventional coupling methods.
Deprotection Conditions
After peptide coupling, the Boc protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or neat TFA. This orthogonal protection strategy allows for selective deprotection and sequential peptide elongation without affecting other protecting groups that may be present in the peptide chain .
Reaction Type | Conditions | Products | Yield Range |
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Peptide Coupling | DIPEA, DMF, RT, 2-4h | Boc-Aib-peptide derivatives | 75-90% |
Boc Deprotection | TFA/DCM (1:1), RT, 1-2h | H-Aib-peptide derivatives | 85-95% |
OSu Ester Hydrolysis | Aqueous base, dioxane, 0°C | Boc-Aib-OH | 70-85% |
Applications in Peptide Synthesis
Role in Helix Formation
One of the most significant applications of Boc-aib-osu lies in its ability to induce and stabilize helical structures in peptides. The α-aminoisobutyric acid residue, when incorporated into peptide chains, promotes helix formation due to its conformational constraints. This property is especially valuable in:
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Design of peptides with defined secondary structures
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Development of peptidomimetics with enhanced stability
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Creation of peptide-based biomaterials with specific structural features
Research has demonstrated that the incorporation of Aib residues using Boc-aib-osu significantly increases the propensity for helix formation compared to standard amino acids, making this reagent invaluable in peptide engineering applications.
Combinatorial Peptide Library Applications
Boc-aib-osu has found application in advanced peptide library approaches, including the "one-bead two-compound" (OB2C) combinatorial library methodology . This approach enables the efficient synthesis and screening of diverse peptide libraries to discover bioactive compounds.
In OB2C libraries, Boc-protected building blocks like Boc-aib-osu can be incorporated into the peptide sequences displayed on the bead surface. The protecting group can then be selectively removed to allow for further modification or coupling reactions . This application has proven particularly valuable in the discovery of bioactive peptides that interact with specific cellular targets.
Comparison with Alternative Protection Strategies
Boc-aib-osu represents one of several protection strategies available for incorporating α-aminoisobutyric acid into peptides. A comparative analysis with alternative protection approaches reveals distinct advantages and limitations:
The α-Nsmoc protection strategy offers an interesting alternative to traditional Boc protection, particularly for sterically hindered amino acids like Aib. Research has shown that α-Nsmoc-protected Aib derivatives exhibit enhanced reactivity in coupling reactions compared to their Fmoc counterparts, especially as steric hindrance increases .
Biological Activities and Applications
Peptide Structure Modulation
Recent Research Developments
Recent advances in peptide chemistry have expanded the applications of Boc-aib-osu in various research domains:
Enhanced Coupling Methodologies
Researchers have developed improved coupling protocols that enhance the efficiency of Aib incorporation using Boc-aib-osu. These methodologies include:
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Use of newer coupling reagents like HATU and COMU
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Microwave-assisted solid-phase peptide synthesis
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Flow chemistry approaches for continuous peptide synthesis
These advances have made it possible to incorporate multiple Aib residues into challenging peptide sequences with high efficiency and yield.
Multifunctional Applications
The unique properties of Aib-containing peptides synthesized using Boc-aib-osu have led to diverse applications across multiple fields:
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Nanobiotechnology: Development of peptide-based nanostructures with defined conformations
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Material science: Creation of peptide-based biomaterials with tailored properties
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Medicinal chemistry: Design of peptide-based drug candidates with enhanced stability
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Biosensors: Development of helical peptides for molecular recognition applications
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